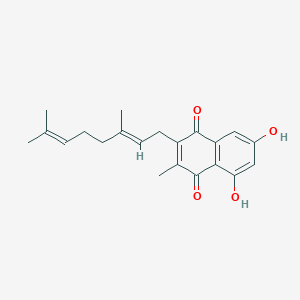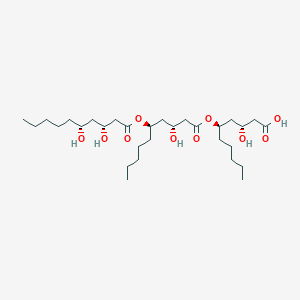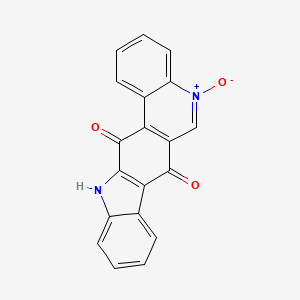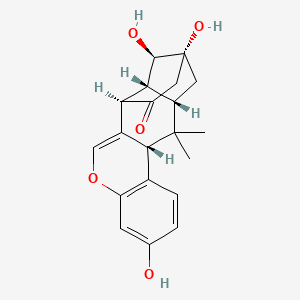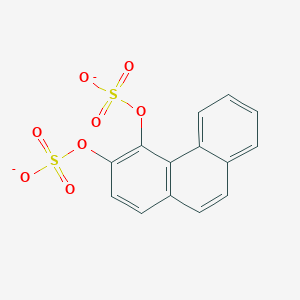
3,4-Phenanthrenediyl bissulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-phenanthrenediyl bissulfate is a phenanthrenediyl bissulfate. It derives from a phenanthrene-3,4-diol.
Aplicaciones Científicas De Investigación
Soil and Groundwater Remediation : Persulfate, an oxidant related to 3,4-Phenanthrenediyl bissulfate, is used for in situ chemical oxidation in the remediation of contaminated soil and groundwater. It is effective against a wide range of organic compounds and can be activated using different methods (Tsitonaki et al., 2010).
Electrochemical Production : Research on the electrochemical production of persulfate suggests the possibility of generating sulfate radical species through electrolysis, which can be utilized in environmental applications (Davis, Baygents, & Farrell, 2014).
Advanced Oxidation Processes : Persulfate is used in advanced oxidation processes for the degradation of pharmaceutical compounds in water. It shows high efficiency and can be activated thermally (Ghauch & Tuqan, 2012).
Photocatalysis : In photocatalytic processes, persulfate can be used to degrade organic dyes, such as Rhodamine B, under visible light irradiation. The process involves the generation of sulfate and hydroxyl radicals as the main reactive species (Liu et al., 2018).
Biomedical Research : N-Acetylgalactosamine 4,6-bissulfate, a related compound, has been isolated from rat urine and synthesized for biological research (Ishihara et al., 1976).
Steroid Metabolomics : In the field of steroid metabolomics, bis-sulfates are investigated for their role in urinary steroid profiles, which can aid in the diagnosis of various disorders (Pozo et al., 2018).
Propiedades
Nombre del producto |
3,4-Phenanthrenediyl bissulfate |
|---|---|
Fórmula molecular |
C14H8O8S2-2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(3-sulfonatooxyphenanthren-4-yl) sulfate |
InChI |
InChI=1S/C14H10O8S2/c15-23(16,17)21-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)22-24(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)/p-2 |
Clave InChI |
GSZDNVOCMMHYTL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



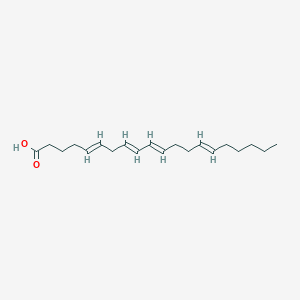

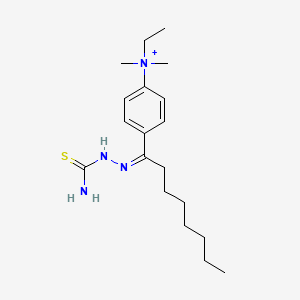
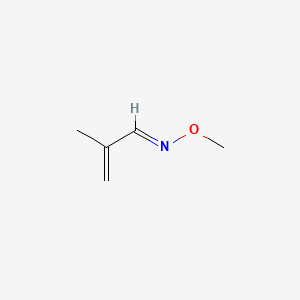
![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)
![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)

![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
